molecular formula C6H10O3 B158309 Methacryloxyacetic acid CAS No. 10041-27-7

Methacryloxyacetic acid

Cat. No.: B158309
CAS No.: 10041-27-7
M. Wt: 130.14 g/mol
InChI Key: KWBYXBYRUHMDAR-UHFFFAOYSA-N
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Description

Methacryloxyacetic acid is an organic compound with the molecular formula C6H10O3. It is a derivative of methacrylic acid and acetic acid, characterized by the presence of both a methacryloyl group and an acetic acid moiety. This compound is known for its applications in polymer chemistry and various industrial processes.

Mechanism of Action

Target of Action

Methacryloxyacetic acid, like other methacrylates, is primarily used as a building block for polymers and plastics . The primary targets of this compound are therefore the molecules it interacts with to form these polymers and plastics.

Mode of Action

The mode of action of this compound is largely dependent on its role in the formation of polymers and plastics. As a methacrylate, it can undergo polymerization, a process where small molecules (monomers) chemically combine to form a large, chain-like molecule (polymer). This process is typically initiated by heat, light, or a chemical catalyst. The resulting polymers are used in a variety of applications, including electronics, medical devices, and surface coatings .

Biochemical Pathways

The downstream effects of these reactions include the formation of durable materials used in a variety of industries .

Pharmacokinetics

Methacrylates are generally considered to have low toxicity and consumers are unlikely to come into direct contact with them in their raw form .

Result of Action

The primary result of this compound’s action is the formation of polymers and plastics. These materials are characterized by their durability and are used in a wide range of applications, from electronics to medical devices .

Action Environment

The action of this compound, like other methacrylates, can be influenced by environmental factors such as temperature, light, and the presence of a catalyst, which can initiate the polymerization process. The stability and efficacy of the resulting polymers can also be affected by environmental conditions, including temperature, humidity, and exposure to light .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacryloxyacetic acid can be synthesized through the esterification of methacrylic acid with glycolic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to promote ester formation. The reaction can be represented as follows:

Methacrylic Acid+Glycolic AcidMethacryloxyacetic Acid+Water\text{Methacrylic Acid} + \text{Glycolic Acid} \rightarrow \text{this compound} + \text{Water} Methacrylic Acid+Glycolic Acid→Methacryloxyacetic Acid+Water

Industrial Production Methods: Industrial production of this compound often involves the use of acetone cyanohydrin as a starting material. The acetone cyanohydrin is first converted to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to yield methacrylic acid. The methacrylic acid is then esterified with glycolic acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Methacryloxyacetic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Polymerization: this compound can undergo free radical polymerization to form polymers.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and glycolic acid.

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

    Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

    Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Esterification: Esters of this compound.

    Polymerization: Polymers and copolymers containing this compound units.

    Hydrolysis: Methacrylic acid and glycolic acid.

Scientific Research Applications

Methacryloxyacetic acid has diverse applications in scientific research and industry:

Comparison with Similar Compounds

Methacryloxyacetic acid can be compared to other methacrylate derivatives such as:

    Methacrylic Acid: Lacks the acetic acid moiety, making it less versatile in certain applications.

    Methyl Methacrylate: Commonly used in the production of poly(methyl methacrylate), but does not offer the same biocompatibility as this compound.

    Ethyl Methacrylate: Similar to methyl methacrylate but with different solubility and polymerization characteristics.

Uniqueness: this compound is unique due to its dual functionality, combining the properties of methacrylic acid and acetic acid. This dual functionality allows for the synthesis of polymers with tailored properties, making it valuable in specialized applications such as drug delivery and biomedical engineering .

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(2)3-9-4-6(7)8/h1,3-4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBYXBYRUHMDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143260
Record name Methacryloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10041-27-7
Record name Methacryloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacryloxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHACRYLOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W9857785A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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